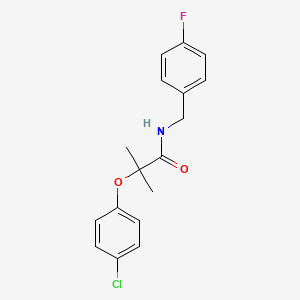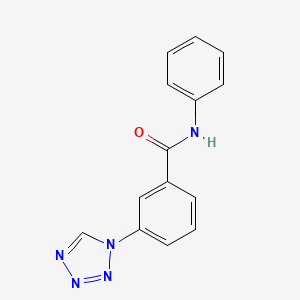![molecular formula C15H21ClN2O2 B5720881 N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5720881.png)
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, also known as SR9011, is a synthetic compound that has gained attention in the scientific community for its potential applications in various research fields. This compound belongs to a class of compounds called Rev-Erb agonists, which are known to regulate circadian rhythms and metabolism.
Aplicaciones Científicas De Investigación
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to have potential applications in various research fields such as circadian rhythm regulation, metabolism, and cancer research. In circadian rhythm regulation, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to regulate the expression of clock genes and improve sleep quality. In metabolism research, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to improve glucose tolerance and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes. In cancer research, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Mecanismo De Acción
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide acts as an agonist of the Rev-Erb nuclear receptor, which is a key regulator of circadian rhythms and metabolism. Rev-Erb regulates the expression of clock genes and metabolic genes, and N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to increase the expression of Rev-Erb and its target genes. This leads to the regulation of circadian rhythms and metabolism, resulting in improved sleep quality and metabolic function.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to have various biochemical and physiological effects. In animal studies, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to improve glucose tolerance and insulin sensitivity, increase energy expenditure, and reduce body weight. N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has also been shown to improve sleep quality and increase wakefulness in animal studies. In cancer research, N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide in lab experiments is its specificity for the Rev-Erb nuclear receptor, which allows for targeted regulation of circadian rhythms and metabolism. N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide also has a high affinity for the receptor, making it a potent agonist. However, one limitation of using N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide is its potential toxicity, as high doses have been shown to cause liver damage in animal studies.
Direcciones Futuras
There are several future directions for research on N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide. One direction is to investigate its potential therapeutic applications in metabolic disorders such as diabetes and obesity. Another direction is to investigate its potential as an anti-cancer agent. Further research is also needed to determine the optimal dosage and safety profile of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide in humans. Additionally, research could be done to investigate the potential of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide in other research fields such as neurodegenerative diseases and aging.
Métodos De Síntesis
The synthesis of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide involves the reaction of 3-chloro-4-morpholinylphenylacetic acid with 3-methylbutanoyl chloride in the presence of triethylamine and dichloromethane. The resulting compound is then purified using column chromatography to obtain pure N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide. The synthesis method has been optimized to obtain high yields and purity of N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide.
Propiedades
IUPAC Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)10-14(19)17-13-5-3-4-12(16)15(13)18-6-8-20-9-7-18/h3-5,11H,6-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHAKDNAHKNYMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C(=CC=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5720818.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720831.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5720835.png)
![N-(2-hydroxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5720838.png)
![4-methyl-N'-{[(1-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5720844.png)
![N-(2-hydroxyphenyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B5720852.png)
![3-amino-8-methoxy-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5720860.png)
![methyl 4-[2-(4-biphenylyl)-2-oxoethoxy]benzoate](/img/structure/B5720863.png)
![5-(5-chloro-2-thienyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5720888.png)


![3-[(3,4-dimethoxybenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5720914.png)
